Esmolol

supraventricular tachyarrhythmia rate control postoperative atrial fibrillation

Esmolol (CAS 103598-03-4) is an ultra-short-acting, cardioselective β1-blocker intentionally designed as a 'soft drug' with a metabolically labile ester moiety for rapid inactivation by plasma esterases (t½ ≈ 9 min). Unlike propranolol or metoprolol, esmolol enables precise titration and rapid β-blockade reversal within 30 min of discontinuation—critical for perioperative care, ICU, and acute SVT management. Provided as ≥98% pure (HPLC) racemic mixture. Ideal for receptor binding studies (Kd = 100 nM, 34-fold β1/β2 selectivity), cardiac electrophysiology (ICa,L IC₅₀ = 50 µM), and novel β-blocker comparator research.

Molecular Formula C16H25NO4
Molecular Weight 295.37 g/mol
CAS No. 103598-03-4
Cat. No. B025661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmolol
CAS103598-03-4
SynonymsASL 8052
ASL-8052
Brevibloc
esmolol
esmolol hydrochloride
Molecular FormulaC16H25NO4
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
InChIInChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
InChIKeyAQNDDEOPVVGCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble as hydrochloride salt
1.44e-01 g/L

Esmolol (CAS 103598-03-4): Key Baseline Characteristics for Scientific Procurement


Esmolol (methyl-3-[4-(2-hydroxy-3-isopropylamino)propoxy]phenylpropionate) is an ultra-short-acting, cardioselective beta-1 adrenoceptor antagonist administered intravenously as its hydrochloride salt [1]. It is characterized by rapid onset of action (2–5 minutes) and an elimination half-life of approximately 9 minutes due to rapid hydrolysis by plasma esterases [2]. Esmolol lacks intrinsic sympathomimetic and membrane-stabilizing activity at therapeutic dosages, and is commercially available as a racemic mixture with ≥98% purity (HPLC) .

Why Esmolol Cannot Be Interchanged with In-Class Beta-Blockers: The Soft Drug Design Paradigm


Esmolol is intentionally designed as a 'soft drug' with a metabolically labile ester moiety that enables rapid inactivation by plasma esterases, a property absent in conventional beta-blockers such as propranolol or metoprolol [1]. This design confers a uniquely titratable profile—full therapeutic effect is achieved within 5 minutes of initiating or adjusting infusion, and beta-blockade dissipates within approximately 30 minutes of discontinuation [2]. In contrast, propranolol and metoprolol have prolonged elimination half-lives (3–6 hours), precluding the rapid on/off control required in dynamic clinical settings such as perioperative care, intensive care units, or acute supraventricular tachyarrhythmia management [3]. The ability to rapidly terminate beta-blockade upon adverse events (e.g., hypotension, bradycardia) represents a critical safety advantage that cannot be achieved with longer-acting in-class alternatives.

Esmolol Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Clinical Efficacy and Titratability vs. Propranolol in Supraventricular Tachyarrhythmias

In a multicenter, double-blind, randomized clinical trial comparing intravenous esmolol to intravenous propranolol in patients with supraventricular tachyarrhythmias (HR >120 beats/min), esmolol achieved a therapeutic response rate of 72% compared to 69% for propranolol (difference not significant), with comparable 4-hour maintenance rates (67% vs. 58%, respectively) [1]. Critically, following infusion discontinuation, rapid recovery from beta-blockade was observed in esmolol-treated patients within 10 minutes, whereas propranolol-treated patients exhibited no change in heart rate reduction for up to 4.3 hours [1]. The average effective esmolol dose in responders was 115 ± 11 µg/kg/min [2].

supraventricular tachyarrhythmia rate control postoperative atrial fibrillation beta-blocker comparison

Beta-1 Receptor Occupancy and Selectivity Profile vs. Landiolol

At an infusion rate of 500 µg/kg/min, esmolol achieves maximal beta-1 receptor occupancy of 84.7%, with beta-2 receptor occupancy below the detection limit, confirming its functional beta-1 selectivity at therapeutic doses [1]. In direct comparison with landiolol using human embryonic kidney (HEK)293 cells heterologously expressing each human receptor subtype, esmolol exhibits a beta-1/beta-2 selectivity ratio of 30-fold, compared to 216-fold for landiolol [2]. The principal metabolite of landiolol (M1) retains beta-1 selectivity but with very low affinity [2].

beta-1 adrenoceptor receptor occupancy cardioselectivity beta-1/beta-2 selectivity ratio

Negative Inotropic Effect vs. Landiolol in Isolated Heart Preparations

In whole isolated rabbit heart preparations under isoproterenol-induced tachycardia, esmolol and landiolol demonstrated equipotent negative chronotropic (heart rate lowering) effects. However, at clinically relevant concentrations (3 × 10⁻⁵ and 1 × 10⁻⁴ M), esmolol produced more profound depression of left ventricular developed pressure (LVDP) and rate of left ventricular force development (LVdP/dt(max)) than landiolol [1]. At 1 × 10⁻⁴ M, esmolol reduced LVDP to 12 ± 11 mmHg versus 64 ± 20 mmHg for landiolol, and reduced LVdP/dt(max) to 120 ± 103 mmHg·s⁻¹ versus 852 ± 240 mmHg·s⁻¹ for landiolol [1]. Esmolol also caused more profound reduction in myocardial oxygen consumption (MVO₂) at the same concentrations [1].

negative inotropy cardiac contractility myocardial oxygen consumption isolated heart preparation

Pharmacokinetic Half-Life and Onset of Action vs. Landiolol

Esmolol exhibits an elimination half-life of approximately 9 minutes (range 6.9–9 minutes across studies) and an onset of action of 2–5 minutes following intravenous administration [1][2]. In a direct crossover pharmacokinetic study in healthy Caucasian subjects, the half-life of landiolol (3.2 ± 1.2 minutes for low dose) was significantly shorter than that of esmolol (3.7 ± 2.1 minutes), and the onset of significant heart rate reduction occurred earlier with landiolol (1 minute) compared to esmolol (2 minutes) [3]. Both drugs are metabolized by plasma esterases independent of liver and kidney function [1].

elimination half-life onset of action pharmacokinetics ultra-short-acting beta-blocker

Pharmacochaperoning Activity and Rebound Sensitivity Risk vs. Landiolol

In HEK293 cells expressing human beta-1 adrenoceptors, incubation with ≥1 µM esmolol for ≥24 hours resulted in increased cell surface beta-1 receptor levels, an effect contingent on receptor export from the endoplasmic reticulum (pharmacochaperoning) [1]. This receptor upregulation was not observed with landiolol under identical conditions [1]. Both drugs exhibited partial agonist activity with signaling bias, producing modest cAMP elevation but robust ERK1/2 phosphorylation [1]. The pharmacochaperoning effect of esmolol sensitizes cells to rebound effects upon drug discontinuation, whereas landiolol lacks this activity [1].

pharmacochaperoning receptor upregulation beta-1 adrenoceptor trafficking rebound effect

Binding Affinity (Kd) and Beta-1 Selectivity at Cardiac Myocytes

Esmolol binds to beta-1 adrenoceptors (β1-ARs) in isolated cardiac myocytes with a dissociation constant (Kd) of 100 nM . It exhibits 34-fold selectivity for beta-1 over beta-2 adrenoceptors under these experimental conditions . Esmolol also inhibits L-type calcium currents (ICa,L) with an IC₅₀ of 50 µM and fast sodium currents (INa) with an IC₅₀ of 169 µM in rat cardiac myocytes, resulting in complete ventricular arrest at concentrations ≥1 mM .

binding affinity Kd isolated cardiac myocytes beta-1 adrenoceptor antagonist

Evidence-Based Application Scenarios for Esmolol in Research and Industrial Settings


Perioperative Tachycardia and Hypertension Control

Esmolol is indicated for the rapid control of ventricular rate in patients with perioperative tachycardia and hypertension, particularly during surgical stimuli such as endotracheal intubation, sternotomy, and aortic dissection. Its rapid onset (2–5 minutes) and ultrashort half-life (~9 minutes) enable precise titration and rapid reversal of beta-blockade if adverse events occur [1]. Clinical studies demonstrate that esmolol significantly attenuates tachycardia and hypertensive responses during electroconvulsive therapy and cardiac surgery, with therapeutic response rates of 66–79% in supraventricular tachyarrhythmias [2].

Supraventricular Tachyarrhythmia Rate Control

Esmolol provides effective rate control in patients with supraventricular tachyarrhythmias, including atrial fibrillation and atrial flutter, achieving therapeutic response rates comparable to propranolol (72% vs. 69%) with the critical advantage of rapid recovery within 10 minutes of discontinuation versus >4 hours for propranolol [1]. This rapid offset profile makes esmolol particularly suitable for short-term arrhythmia management in postoperative cardiothoracic surgery patients where sustained beta-blockade is not required and rapid reversal is desirable [2].

Acute Ischemic Heart Disease and Myocardial Oxygen Demand Reduction

Esmolol reduces myocardial oxygen consumption (MVO₂) through negative chronotropic and inotropic effects, as demonstrated in isolated heart preparations where esmolol produced dose-dependent reductions in heart rate, left ventricular developed pressure, and MVO₂ [1]. At 3 × 10⁻⁵ M and 1 × 10⁻⁴ M concentrations, esmolol reduced MVO₂ to 40 ± 11 and 35 ± 10 µL·min⁻¹·g⁻¹, respectively [1]. This profile supports the use of esmolol in acute ischemic conditions to reduce cardiac work and prevent perioperative myocardial ischemia in high-risk patients [2].

Laboratory Research: Beta-1 Adrenoceptor Pharmacology Studies

Esmolol serves as a well-characterized beta-1 selective antagonist for in vitro and in vivo cardiovascular research applications. With a defined Kd of 100 nM for beta-1 adrenoceptors in isolated cardiac myocytes and 34-fold selectivity over beta-2 adrenoceptors [1], esmolol is suitable for receptor binding studies, cardiac electrophysiology experiments (including inhibition of ICa,L with IC₅₀ = 50 µM and INa with IC₅₀ = 169 µM) [1], and as a comparator compound for evaluating novel ultra-short-acting beta-blockers [2]. Commercially available at ≥98% purity (HPLC), esmolol hydrochloride meets the quality specifications required for reproducible research outcomes .

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